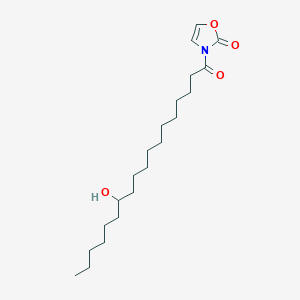
Hentriacontadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hentriacontadiene is a long-chain hydrocarbon with the molecular formula C₃₁H₆₀. It is characterized by the presence of two double bonds in its structure, making it a diene. This compound is found in various natural sources, including insect cuticular hydrocarbons, where it plays a role in cuticle protection and chemical communication .
準備方法
Synthetic Routes and Reaction Conditions
Hentriacontadiene can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter hydrocarbon chains using transition metal catalysts. For instance, the Wittig reaction can be employed to form the double bonds in the hydrocarbon chain. The reaction conditions typically involve the use of phosphonium ylides and aldehydes or ketones under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as insect cuticular hydrocarbons, using non-lethal solid-phase microextraction techniques. These methods utilize materials like styrene-divinylbenzene copolymers to trap the hydrocarbons efficiently .
化学反応の分析
Types of Reactions
Hentriacontadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form hentriacontane.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Halogens such as bromine or chlorine can be used in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Hentriacontane
Substitution: Halogenated this compound derivatives
科学的研究の応用
Hentriacontadiene has several scientific research applications:
Chemistry: Used as a model compound to study hydrocarbon reactions and mechanisms.
Biology: Plays a role in insect chemical communication and cuticle protection.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of hentriacontadiene involves its interaction with biological membranes and proteins. In insects, it contributes to the formation of a protective barrier on the cuticle, preventing desiccation and providing chemical signals for communication. The molecular targets include cuticular proteins and enzymes involved in hydrocarbon metabolism .
類似化合物との比較
Similar Compounds
Nonacosene: Another long-chain hydrocarbon found in insect cuticles.
Tricosene: A shorter-chain hydrocarbon with similar chemical properties.
Hentriacontane: The fully saturated analog of hentriacontadiene.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological functions compared to its saturated and shorter-chain analogs. Its role in insect communication and cuticle protection highlights its importance in ecological and biological studies .
特性
CAS番号 |
77046-63-0 |
|---|---|
分子式 |
C31H60 |
分子量 |
432.8 g/mol |
IUPAC名 |
hentriaconta-1,3-diene |
InChI |
InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-31H2,2H3 |
InChIキー |
AJCRPOOWDBUIOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


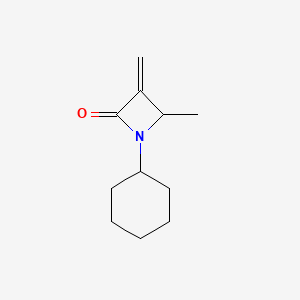
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
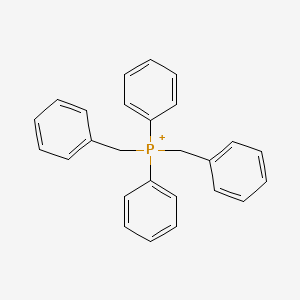
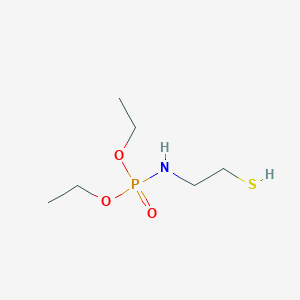
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
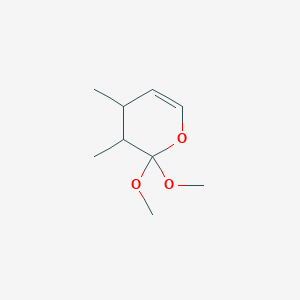
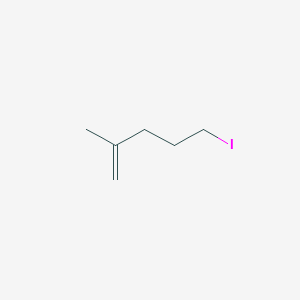
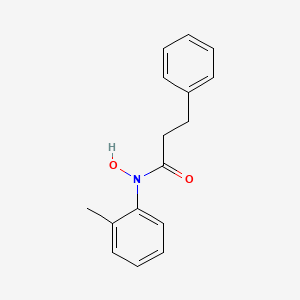
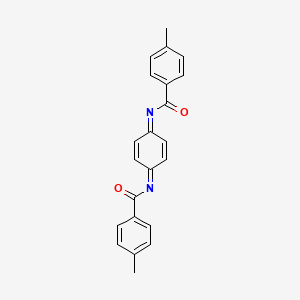
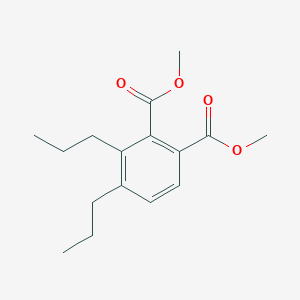
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
